1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine atom, a methylthio group, and a chlorine atom attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one typically involves several steps:
Starting Materials: The synthesis begins with 3-bromo-2-(methylthio)benzene.
Reaction with Chloropropanone: The brominated benzene derivative is reacted with chloropropanone under controlled conditions to form the desired product.
Catalysts and Solvents: Common catalysts and solvents used in this synthesis include palladium catalysts and organic solvents like dichloromethane.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the halogen atoms.
Common Reagents: Typical reagents include sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated and sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methylthio group can participate in sulfur-based interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone group.
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropane: This compound lacks the carbonyl group present in the ketone.
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropanoic acid: This compound has a carboxylic acid group instead of a ketone group.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-(3-bromo-2-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
PSBQFMQCOOFZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)SC)Cl |
Origin of Product |
United States |
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